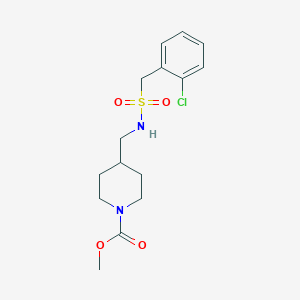

4-(((2-氯苯基)甲基磺酰胺)甲基)哌啶-1-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidone derivatives, which include “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate”, has been a subject of research due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” includes a piperidine ring, a carboxylate group, a sulfonamido group, and a 2-chlorophenyl group.

科学研究应用

生物活性与选择性

一项研究探索了新型 (4-哌啶-1-基)-苯基磺酰胺的开发,重点关注它们对人 β(3)-肾上腺素能受体的活性。这些通过修饰分子结构的左右两侧而设计的化合物表现出有效的激动活性,对 β(1)-和 β(2)-肾上腺素能受体具有显着的选择性。这项研究突出了该化合物在针对 β(3) 受体的治疗中的潜在应用,该受体参与各种生理过程 (Hu 等人,2001 年)。

抗菌活性

另一个研究重点是合成带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物,包括那些来自类似化学结构的衍生物。对这些化合物针对几种细菌菌株的抗菌潜力进行了评估。研究发现,某些衍生物表现出显着的生长抑制作用,表明该化合物在开发新的抗菌剂中的用途 (Iqbal 等人,2017 年)。

抗氧化和抗胆碱酯酶活性

对磺酰腙骨架和哌啶环的研究(与所述化合物相似)在药物化学中显示出显着的成果。研究已经合成了一系列这些化合物,并评估了它们的抗氧化能力和抗胆碱酯酶活性。这些化合物在各种抗氧化剂测定中显示出有希望的结果,并在乙酰胆碱酯酶和丁酰胆碱酯酶抑制试验中表现出活性,表明它们在治疗氧化应激相关疾病和神经退行性疾病中的潜力 (Karaman 等人,2016 年)。

合成和结构分析

相关化合物的化学结构和合成方法已得到广泛研究。一个例子包括氧化过程和结构识别技术,例如核磁共振光谱和 X 射线结构分析。这些研究提供了对具有类似磺酰胺和哌啶成分的化合物的合成路线和结构表征的宝贵见解,促进了进一步的药物和化学研究 (Krasnova 等人,2013 年)。

未来方向

The future research directions for “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial .

作用机制

Target of Action

It is known that sulfonamide-based compounds often target bacterial enzymes, inhibiting their function and leading to the death of the bacteria .

Mode of Action

Sulfonamide-based compounds generally work by inhibiting the function of enzymes in bacteria, preventing them from synthesizing essential nutrients and leading to their death .

Biochemical Pathways

Sulfonamide-based compounds are known to inhibit the folic acid synthesis pathway in bacteria, which is crucial for their growth and reproduction .

Pharmacokinetics

Sulfonamide-based compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamide-based compounds generally lead to the death of bacteria by inhibiting their ability to synthesize essential nutrients .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body. Additionally, the presence of other drugs can affect the metabolism and excretion of the compound .

属性

IUPAC Name |

methyl 4-[[(2-chlorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S/c1-22-15(19)18-8-6-12(7-9-18)10-17-23(20,21)11-13-4-2-3-5-14(13)16/h2-5,12,17H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXQWNCMYNDVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B2362474.png)

methanone](/img/structure/B2362475.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)

![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)

![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)